
(R)-3-Hydroxypent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Hydroxypent-4-enoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a pentene backbone The compound is chiral, meaning it has two enantiomers, with the ®-enantiomer being the focus of this article
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxopent-4-enoic acid using chiral catalysts. This method ensures the selective formation of the ®-enantiomer. Another method involves the enzymatic resolution of racemic mixtures of 3-hydroxypent-4-enoic acid using lipases, which selectively hydrolyze one enantiomer over the other.
Industrial Production Methods
On an industrial scale, the production of ®-3-Hydroxypent-4-enoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce the compound with high enantiomeric purity. These microorganisms are engineered to express specific enzymes that catalyze the desired reactions, making the process efficient and environmentally friendly.
化学反応の分析
Types of Reactions
®-3-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-oxopent-4-enoic acid.
Reduction: The double bond in the pentene backbone can be reduced to form ®-3-hydroxypentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the double bond.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: 3-oxopent-4-enoic acid.
Reduction: ®-3-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-3-Hydroxypent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-3-Hydroxypent-4-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which are crucial for its binding to molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-Hydroxybutanoic acid: Another hydroxy acid with a shorter carbon chain.
3-Hydroxyhexanoic acid: A hydroxy acid with a longer carbon chain.
3-Hydroxy-3-methylpentanoic acid: A structurally similar compound with a methyl group at the third carbon.
Uniqueness
®-3-Hydroxypent-4-enoic acid is unique due to its specific structure, which includes both a hydroxyl group and a double bond in the pentene backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Additionally, its chiral nature adds to its uniqueness, as the ®-enantiomer can have different biological activities compared to the (S)-enantiomer.
特性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC名 |
(3R)-3-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m0/s1 |
InChIキー |
AINRQBNLOBQURT-BYPYZUCNSA-N |
異性体SMILES |
C=C[C@@H](CC(=O)O)O |
正規SMILES |
C=CC(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


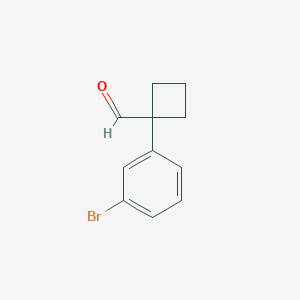
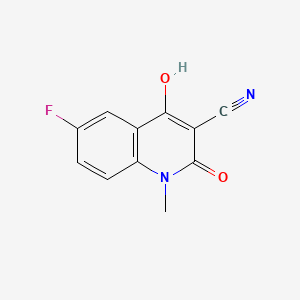
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
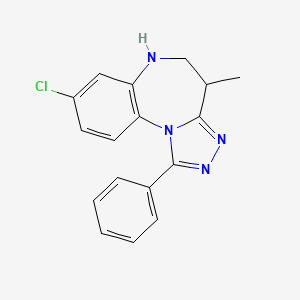
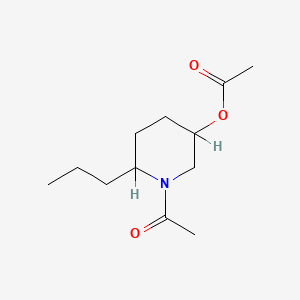
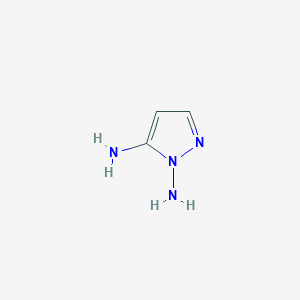
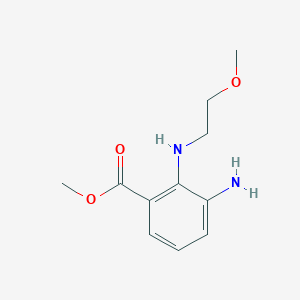
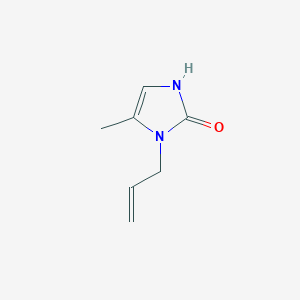
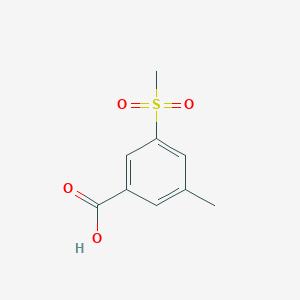
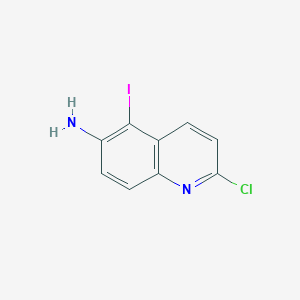

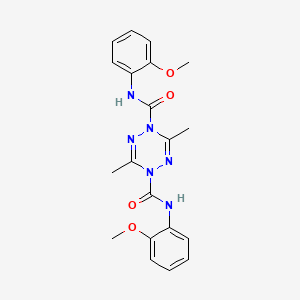
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
